molecular formula C9H14N2S B193620 4-Propylthio-1,2-phenylenediamine CAS No. 66608-52-4

4-Propylthio-1,2-phenylenediamine

Cat. No. B193620
CAS RN: 66608-52-4
M. Wt: 182.29 g/mol
InChI Key: YXXYBJDTATZCOJ-UHFFFAOYSA-N
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Description

4-Propylthio-1,2-phenylenediamine is a reactant used in the synthesis of the anthelmintic drug, albendazole .


Synthesis Analysis

4-Propylthio-1,2-phenylenediamine is prepared from 2-nitro-4-propylthio phenylamine through being reduced by nickel aluminum alloy and an aqueous solution of ammonium chloride under the condition of heating .


Molecular Structure Analysis

The molecular formula of 4-Propylthio-1,2-phenylenediamine is C9H14N2S, and its molecular weight is 182.29 g/mol .


Chemical Reactions Analysis

4-Propylthio-1,2-phenylenediamine is a reactant used in the synthesis of the anthelmintic drug, albendazole .

Scientific Research Applications

  • Antimicrobial Activity : A study synthesized novel compounds using 4-Propylthio-1,2-phenylenediamine, which demonstrated significant antimicrobial properties (Srinivasulu, Reddy, & Reddy, 2000).

  • Polymer Chemistry : 4-Propylthio-1,2-phenylenediamine was used in the synthesis of novel polyazomethines, which are materials with potential applications in hole-transporting, electrochromic, and chemical sensor technologies (Niu et al., 2011).

  • Metal Complexes Formation : The compound was involved in the formation of tricyclic and tetracyclic metal complexes in template reactions, showcasing its utility in complex chemical synthesis (L'eplattenier & Pugin, 1975).

  • Spectrophotometric Reagent for Selenium : In analytical chemistry, 4-Propylthio-1,2-phenylenediamine has been investigated as a reagent for selenium detection, indicating its potential in analytical applications (Demeyere & Hoste, 1962).

  • Synthesis of Conjugated Polymers : The compound contributed to the synthesis of conjugated polymers with applications in electrochromic devices (Chen et al., 2010).

  • Green Chemistry Synthesis : It has been used in the green synthesis of benzimidazoles, demonstrating its role in eco-friendly chemical processes (Kumar et al., 2012).

  • Catalyst in Oxidation and Synthesis : This compound played a role in catalyzing the oxidation and synthesis of benzimidazole, highlighting its utility in catalytic processes (Sharma et al., 2017).

  • High-Temperature Water Synthesis : It was used in the synthesis of benzimidazoles in high-temperature water, showcasing its applicability in high-temperature chemical reactions (Dudd et al., 2003).

Safety And Hazards

4-Propylthio-1,2-phenylenediamine may be harmful if swallowed. It is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

properties

IUPAC Name

4-propylsulfanylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXYBJDTATZCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388504
Record name 4-(Propylsulfanyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylthio-1,2-phenylenediamine

CAS RN

66608-52-4
Record name 4-(Propylsulfanyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Srinivasulu, C Devendranath Reddy… - … Journal of Main …, 2000 - Wiley Online Library
Novel 2‐alkylcarbamato/thiocarbama‐to‐2,3‐dihydro‐5‐propylthio‐1H‐1,3,2‐benzodiazaphos‐phole 2‐oxides (4a–J) were synthesized by cyclization of 4‐propylthio‐1,2‐…
Number of citations: 16 onlinelibrary.wiley.com
D Srinivasulu, C Nagaraju, CD Reddy, KD Berlin - 1999 - nopr.niscpr.res.in
2-Aryloxy-2,3-dihydro-5-propylthio-1H-1,3,2-benzodiaza-phosphole 2-oxides 3 are synthesized by reacting equimolar quantities of 4-propylthio-1,2-phenylenediamine 1 with different …
Number of citations: 2 nopr.niscpr.res.in
G Navarrete-Vazquez, L Yepez… - Bioorganic & Medicinal …, 2003 - Elsevier
Albendazole (Abz) and Mebendazole (Mbz) analogues have been synthesized and in vitro tested against the protozoa Giardia lamblia, Trichomonas vaginalis and the helminths …
Number of citations: 132 www.sciencedirect.com

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